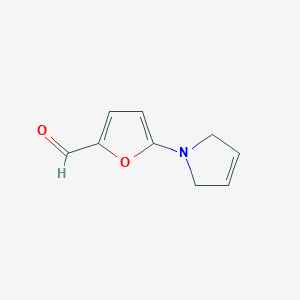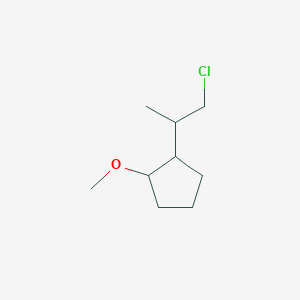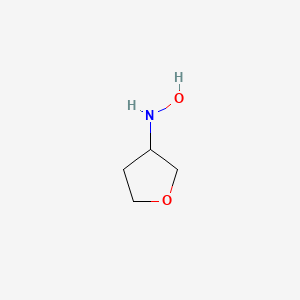
N-(oxolan-3-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-3-yl)hydroxylamine is a chemical compound with the molecular formula C4H9NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(oxolan-3-yl)hydroxylamine can be synthesized through various methods. One common approach involves the hydrolysis of oximes, which can be achieved through a coupling process of electrodialysis with oxime hydrolysis reaction . This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack. The reaction conditions include a current density of 4.69 × 10−2 A cm−2, an oxime concentration of 1.00 mol L−1, and a reaction time of 600 minutes .
Industrial Production Methods: Industrial production of hydroxylamine, including this compound, often involves the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction methods . These methods have their own advantages and disadvantages, such as lengthy procedures, low yields, and the use of precious metals like platinum and palladium .
Chemical Reactions Analysis
Types of Reactions: N-(oxolan-3-yl)hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions may yield oxazoles, while reduction reactions may produce amines .
Scientific Research Applications
N-(oxolan-3-yl)hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds . In biology, it is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules . In medicine, it is being explored for its potential therapeutic applications . In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N-(oxolan-3-yl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
N-(oxolan-3-yl)hydroxylamine can be compared with other similar compounds, such as N-[(oxolan-3-yl)methylidene]hydroxylamine . While both compounds share similar structural features, this compound is unique in its specific applications and properties. Other similar compounds include hydroxylamine derivatives like hydroxylammonium chloride and hydroxylammonium sulfate .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-(oxolan-3-yl)hydroxylamine |
InChI |
InChI=1S/C4H9NO2/c6-5-4-1-2-7-3-4/h4-6H,1-3H2 |
InChI Key |
DWIHJZHQPVYERF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


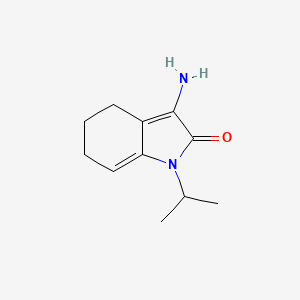
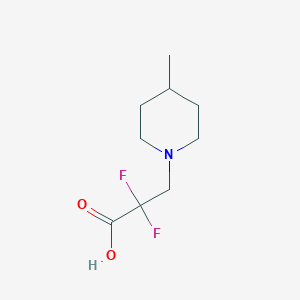
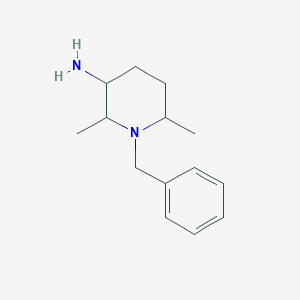
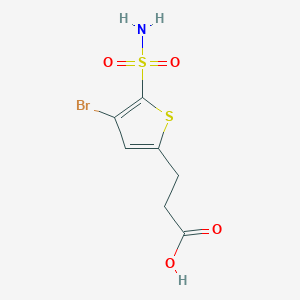
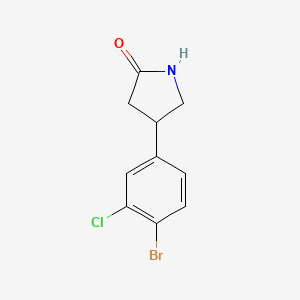
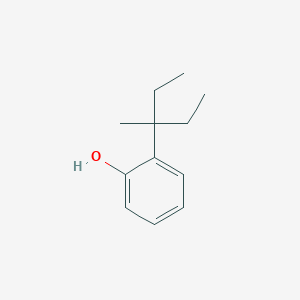
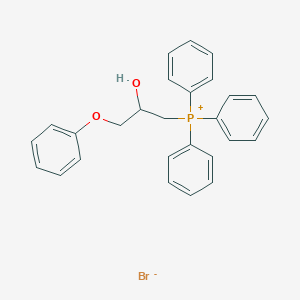
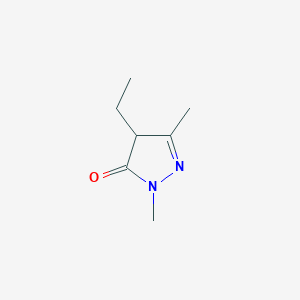
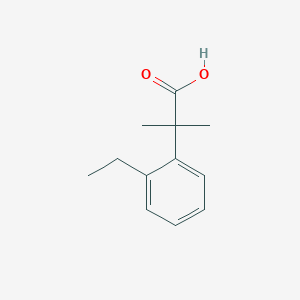
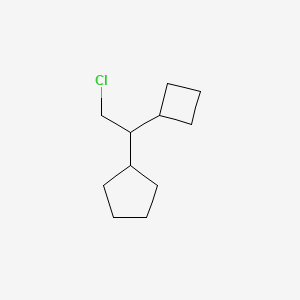
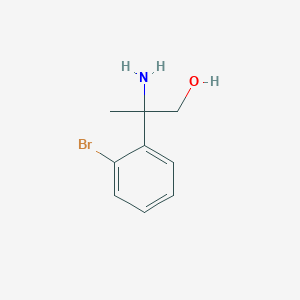
![(R)-1-((3aR,5R,6S,6aR)-6-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B13156175.png)
